molecular formula C11H22N2O B13188366 1-[3-Amino-4-(2-methylpropyl)piperidin-1-yl]ethan-1-one

1-[3-Amino-4-(2-methylpropyl)piperidin-1-yl]ethan-1-one

Cat. No.: B13188366
M. Wt: 198.31 g/mol
InChI Key: SFSFJXPCOMMNDD-UHFFFAOYSA-N
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Description

1-[3-Amino-4-(2-methylpropyl)piperidin-1-yl]ethan-1-one is a piperidine derivative featuring an acetyl group (ethanone) at the nitrogen atom, an amino group at the 3-position, and a 2-methylpropyl (isobutyl) substituent at the 4-position of the piperidine ring.

Properties

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

1-[3-amino-4-(2-methylpropyl)piperidin-1-yl]ethanone

InChI

InChI=1S/C11H22N2O/c1-8(2)6-10-4-5-13(9(3)14)7-11(10)12/h8,10-11H,4-7,12H2,1-3H3

InChI Key

SFSFJXPCOMMNDD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1CCN(CC1N)C(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-[3-Amino-4-(2-methylpropyl)piperidin-1-yl]ethan-1-one typically involves the reaction of piperidine with appropriate alkylating agents under controlled conditions. Industrial production methods often employ catalytic hydrogenation, cyclization, and amination reactions to achieve high yields and purity .

Chemical Reactions Analysis

1-[3-Amino-4-(2-methylpropyl)piperidin-1-yl]ethan-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[3-Amino-4-(2-methylpropyl)piperidin-1-yl]ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-Amino-4-(2-methylpropyl)piperidin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act on enzyme systems or receptor sites, leading to a cascade of biochemical events that result in its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of piperidine derivatives are highly influenced by substituents on the ring. Below is a comparative analysis of key analogs:

Compound Key Substituents Molecular Weight (g/mol) Biological Activity Reference
1-[3-Amino-4-(2-methylpropyl)piperidin-1-yl]ethan-1-one (Target) 3-amino, 4-isobutyl ~225 (estimated) Not explicitly reported N/A
1-[3-Amino-4-(trifluoromethyl)piperidin-1-yl]ethan-1-one 3-amino, 4-CF₃ 210.2 Anticancer (structural analog studies)
1-[4-(phenylamino)piperidin-1-yl]ethan-1-one 4-anilino 218.3 Research compound (no explicit activity)
1-(4-(2-phenoxyethyl)piperidin-1-yl)ethan-1-one 4-(2-phenoxyethyl) 247.34 LogP: 2.94 (lipophilicity focus)
1-(4-(4-(5-Phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)ethan-1-one 4-(thiazol-isoxazole) Not provided Fungicidal

Key Observations :

  • Amino vs.
  • Isobutyl vs. Phenoxyethyl: The isobutyl group (target) likely increases lipophilicity (logP ~2.5–3.0 estimated) compared to phenoxyethyl (logP 2.94 in ), affecting membrane permeability.
  • Anilino Substituents: The 4-anilino group in introduces aromatic interactions, which may favor binding to targets like kinases or GPCRs.
Physicochemical Properties
  • Melting Point/Stability : Trifluoromethyl analogs () exhibit higher stability due to C-F bonds, whereas the target may require stabilization via salt formation or co-crystallization.

Biological Activity

1-[3-Amino-4-(2-methylpropyl)piperidin-1-yl]ethan-1-one, also known by its CAS number 1524228-87-2, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : C11_{11}H22_{22}N2_2O
  • Molecular Weight : 198.31 g/mol
  • Structure : Characterized by a piperidine ring substituted with an amino group and an ethanone moiety.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and enzyme inhibition. Key mechanisms include:

  • Acetylcholinesterase Inhibition : Similar compounds have shown potent inhibitory effects on acetylcholinesterase (AChE), which is crucial for the regulation of acetylcholine levels in the nervous system. This mechanism suggests potential applications in treating neurodegenerative diseases like Alzheimer’s disease .
  • Antimicrobial Activity : Research indicates that piperidine derivatives exhibit varying degrees of antibacterial activity. The presence of the piperidine nucleus in this compound may confer similar properties, making it a candidate for further investigation against bacterial pathogens .

Biological Activity Overview

Activity Type Description Reference
AChE InhibitionPotential to inhibit acetylcholinesterase, influencing cholinergic signaling.
AntimicrobialPossible effectiveness against various bacterial strains.
CytotoxicityRelated compounds have shown cytotoxic effects in specific cell lines.

Case Studies and Research Findings

  • Inhibitory Effects on AChE : A study investigated the synthesis of piperidine derivatives and their AChE inhibitory activity. Compounds similar to this compound demonstrated significant inhibition, suggesting therapeutic potential in cognitive disorders .
  • Antibacterial Screening : In a comparative study of synthesized piperidine compounds, several exhibited moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. The structural similarity to this compound indicates that it may possess similar antibacterial properties .
  • Cytotoxicity in Cancer Research : Investigations into related piperidine compounds have revealed cytotoxic effects on various cancer cell lines, indicating that this compound could be explored for anticancer applications .

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